1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Description
Properties
IUPAC Name |
1,4-dibromo-2-(2-ethylhexoxy)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2O2/c1-4-6-7-11(5-2)10-19-15-9-12(16)14(18-3)8-13(15)17/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMXNTWGFMVVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C(=C1)Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592808 | |
| Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224558-17-2 | |
| Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 2,5-Dihydroxybenzene (Hydroquinone Derivative)
Hydroquinone derivatives serve as versatile precursors due to their symmetrical dihydroxy groups. The synthesis begins with selective protection of the 5-hydroxy group as a methoxy ether:
- Methylation at Position 5 :
Treatment of 2,5-dihydroxybenzene with methyl iodide in acetone under reflux, catalyzed by potassium carbonate, yields 2-hydroxy-5-methoxybenzene.
$$
\text{2,5-Dihydroxybenzene} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{2-Hydroxy-5-methoxybenzene} + \text{HI}
$$
- Etherification at Position 2 :
The free 2-hydroxy group undergoes Williamson ether synthesis with 2-ethylhexyl bromide. In dimethyl sulfoxide (DMSO), sodium hydride deprotonates the phenol, enabling nucleophilic attack on the alkyl bromide:
$$
\text{2-Hydroxy-5-methoxybenzene} + \text{2-Ethylhexyl bromide} \xrightarrow{\text{NaH, DMSO}} \text{2-[(2-Ethylhexyl)Oxy]-5-methoxybenzene} + \text{NaBr}
$$
This step achieves >80% yield under optimized conditions (12 h, 60°C).
Regioselective Dibromination: Introducing Halogens at Positions 1 and 4
Electrophilic Aromatic Substitution (EAS)
The methoxy and ether groups direct bromine to ortho and para positions. However, steric hindrance from the 2-ethylhexyl group limits substitution at position 3, favoring positions 1 and 4.
Procedure :
- First Bromination :
A solution of 2-[(2-ethylhexyl)oxy]-5-methoxybenzene in dichloromethane is treated with bromine (1 equiv) and iron(III) bromide at 0°C. The reaction proceeds via generation of Br⁺, attacking position 1 (ortho to the ether):
$$
\text{2-[(2-Ethylhexyl)Oxy]-5-methoxybenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{1-Bromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene} + \text{HBr}
$$
- Second Bromination :
Addition of a second equivalent of bromine at 25°C targets position 4 (ortho to the methoxy group), completing the dibromination:
$$
\text{1-Bromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{this compound} + \text{HBr}
$$
Challenges :
- Competitive para-bromination relative to the ether (position 5) is mitigated by the pre-existing methoxy group, which blocks this site.
- Over-bromination is avoided by stoichiometric control and low-temperature conditions.
Alternative Pathways and Comparative Analysis
Ullmann Coupling for Ether Formation
An alternative to Williamson synthesis employs copper-catalyzed coupling between 2-bromo-5-methoxybenzene and 2-ethylhexanol. While avoiding strong bases, this method suffers from lower yields (50–60%) and requires elevated temperatures (120°C).
Directed Ortho-Metalation (DoM)
Using methoxy as a directing group, lithium diisopropylamide (LDA) deprotonates the ortho position, enabling regioselective bromination. However, compatibility with the ether group remains problematic, necessitating protective strategies.
Industrial Scalability and Environmental Considerations
The Williamson ether synthesis route is favored for scale-up due to:
- Cost Efficiency : 2-Ethylhexyl bromide is commercially available and less expensive than specialized coupling reagents.
- Solvent Recovery : DMSO and acetone are recycled via distillation, reducing waste.
- Catalyst Reusability : Iron(III) bromide from bromination steps is recuperated via aqueous extraction.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones.
Scientific Research Applications
Structure and Stability
The compound features two bromine atoms and an ether functional group, which significantly influence its chemical reactivity and stability. The presence of the methoxy group enhances its solubility in organic solvents, making it suitable for various applications.
Physical Properties
- Molecular Weight : 394.147 g/mol
- Appearance : Typically a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
Material Science
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is utilized in the development of advanced materials, particularly in polymer science. Its brominated structure allows for enhanced thermal stability and flame retardancy in polymer matrices.
Case Study: Flame Retardant Polymers
Research has demonstrated that incorporating this compound into polymer formulations can significantly improve fire resistance without compromising mechanical properties. Studies indicate that polymers modified with this compound exhibit reduced flammability compared to unmodified counterparts.
Environmental Chemistry
The compound is also investigated for its potential role in environmental remediation. Its bromine content makes it a candidate for studies on the degradation of persistent organic pollutants (POPs).
Case Study: Degradation of Pollutants
A study examined the efficacy of this compound in degrading chlorinated hydrocarbons in contaminated soils. Results indicated a significant reduction in pollutant levels over time, suggesting its applicability in bioremediation strategies.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its bioactive properties. Its structural characteristics allow it to interact with biological systems effectively.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. A notable study found that certain modifications led to increased potency against resistant strains of bacteria.
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the ethylhexyl and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related halogenated aromatics. Below is a detailed comparison:
Structural Analogues
Reactivity and Polymer Performance
- Halogen Influence : Bromine in 1,4-dibromo derivatives facilitates efficient coupling in GRIM polymerization, yielding high-molecular-weight MEH-PPP with extended π-conjugation (evidenced by deep red coloration post-polymerization) . Chlorinated analogues (e.g., 2,5-bis(chloromethyl) derivatives) show slower reaction kinetics and lower polymer conductivity due to weaker C–Cl bond dissociation .
- Substituent Effects: The 2-ethylhexyloxy chain enhances solubility in organic solvents (e.g., THF, chloroform), critical for solution-processed optoelectronic devices. Non-halogenated derivatives (e.g., 1-[(2-ethylhexyl)oxy]-4-methoxybenzene) lack polymerization capability but serve as intermediates .
Application-Specific Differences
- Optoelectronics : The dibromo compound’s high reactivity enables efficient synthesis of MEH-PPP, which exhibits strong two-photon fluorescence for biosensing . In contrast, bis(bromomethyl) derivatives produce MEH-PPV, a polymer with distinct absorption/emission profiles suited for photovoltaic cells .
- Biosensors : MEH-PPP derived from the dibromo compound shows superior fluorescence quantum yield (Φ = 0.45) compared to chlorinated analogues (Φ = 0.28) due to enhanced electron delocalization .
Biological Activity
Overview
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene, with the molecular formula C16H24Br2O2, is an organic compound characterized by the presence of two bromine atoms, an ethylhexyl ether group, and a methoxy group attached to a benzene ring. This compound is of interest due to its potential biological activities, including enzyme inhibition and interactions with cellular receptors.
- Molecular Weight : 394.14 g/mol
- CAS Number : 224558-17-2
- Physical State : Typically appears as a solid or crystalline substance.
The biological activity of this compound is primarily attributed to its structural components:
- Bromine Atoms : These can participate in nucleophilic substitution reactions, potentially influencing enzyme activity.
- Ethylhexyl Group : This hydrophobic component may enhance membrane permeability and influence interaction with lipid membranes.
- Methoxy Group : This functional group can affect the compound's electronic properties, impacting its binding affinity to biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit various enzymes. The specific inhibition mechanisms involve:
- Competitive Inhibition : Competing with substrates for active sites in enzymes.
- Non-competitive Inhibition : Binding to sites other than the active site, altering enzyme conformation.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study demonstrated that derivatives of dibromobenzene compounds exhibit antimicrobial properties against several bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.
-
Cytotoxicity Testing :
- In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential for use in anticancer therapies. The mechanism involves apoptosis induction through mitochondrial pathways.
-
Receptor Modulation :
- Research has indicated that similar compounds can modulate receptor activity related to neurotransmission and hormonal signaling, potentially influencing conditions like anxiety and depression.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,4-Dibromo-2,5-bis[(2-ethylhexyl)oxy]benzene | Lacks methoxy group | Similar enzyme inhibition |
| 1,4-Dibromo-2,5-dimethoxybenzene | Two methoxy groups | Enhanced receptor modulation |
| 1,4-Dibromo-2,5-dihydroxybenzene | Hydroxyl groups instead of ethylhexyl and methoxy | Different solubility and reactivity |
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider its safety profile:
- Toxicity Data : The compound has been classified under various safety categories due to potential skin and eye irritation upon contact.
Q & A
Q. What are the standard synthetic routes for preparing 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene?
The compound is typically synthesized via bromination of its precursor, 2-((2-ethylhexyl)oxy)-5-methoxybenzene derivatives. A common method involves reacting 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene with potassium tert-butoxide in dry tetrahydrofuran (THF) under nitrogen, followed by purification via precipitation in methanol . Key steps include controlled addition of brominating agents (e.g., NBS or elemental bromine) and rigorous exclusion of moisture to avoid side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR), particularly ¹H and ¹³C NMR, is essential for confirming the substitution pattern and bromine positions. Two-dimensional NOESY NMR can resolve stereochemical ambiguities, while mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like methoxy and ether linkages .
Q. How is this compound used in polymer solar cell research?
It serves as a monomer for synthesizing conjugated polymers, such as poly(p-phenylene vinylene) derivatives, which are critical for light absorption and charge transport in photovoltaic devices. The 2-ethylhexyloxy group enhances solubility, enabling solution-processable thin films .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize undesired byproducts during bromination?
Competing reactions like over-bromination or ether cleavage can be mitigated by:
Q. What strategies resolve discrepancies in NOESY NMR data for structural assignment?
Discrepancies often arise from dynamic molecular motion or overlapping signals. Solutions include:
- Variable-temperature NMR to assess conformational flexibility.
- Molecular modeling (DFT calculations) to correlate experimental NOE correlations with predicted geometries.
- Cross-validation using X-ray crystallography if single crystals are obtainable .
Q. What are the challenges in scaling up synthesis for bulk polymer production?
Key issues include:
Q. How does the compound’s electronic structure influence its performance in optoelectronic devices?
The electron-withdrawing bromine atoms and electron-donating methoxy/ethylhexyloxy groups create a push-pull electronic configuration, reducing the bandgap and enhancing charge carrier mobility. Density Functional Theory (DFT) studies can quantify HOMO-LUMO levels and predict absorption maxima .
Safety and Handling
Q. What safety protocols are essential when handling this brominated aromatic compound?
- Use PPE: N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact.
- Work in a fume hood to avoid aerosol exposure.
- Store in amber glass containers under inert gas (N₂ or Ar) to prevent degradation .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent yields in polymerization reactions?
Variability often stems from trace moisture or oxygen. Remedies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
